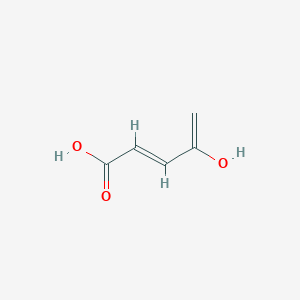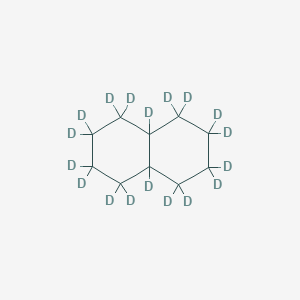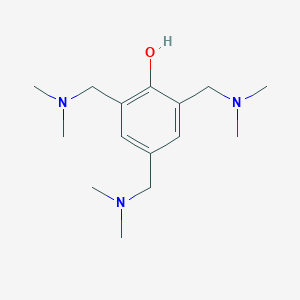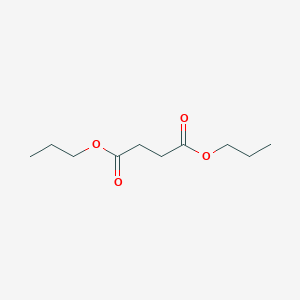
Dipropyl succinate
Descripción general
Descripción
Dipropyl succinate is a metabolite found in or produced by Saccharomyces cerevisiae . It is a clear, mobile liquid that is soluble in ether but insoluble in water .
Synthesis Analysis
Several attempts have been made to obtain aliphatic dicarboxylic diesters from esterification reaction to develop the biomass-derived platform molecules and green manufacturing processes . In one study, Na3(H2O)6[AlMo6O18(OH)6], an Anderson-type polyoxometalate, was reported as a catalyst for diester synthesis from dicarboxylic acid to diester . The optimal reaction parameters for maximum dipropyl succinate yield (77±2.5%) were identified as 1.19 mol.% catalyst loading, 4.9:1 propanol/succinic acid ratio, 113 °C, and 9.6 h .
Physical And Chemical Properties Analysis
Dipropyl succinate is a clear, mobile liquid that is soluble in ether but insoluble in water . It exists as a liquid between its pour point (-5.9°C) and boiling point (250.8°C) . The molecular weight of Dipropyl succinate is 202.25 g/mol .
Aplicaciones Científicas De Investigación
Insulinotropic Action
Dipropyl succinate and its related esters have been researched for their insulinotropic action, which is their ability to stimulate insulin secretion. Studies have shown that various esters of succinic acid, including dipropyl succinate, can act as insulin secretagogues. This property is significant in exploring potential treatments for conditions like non-insulin-dependent diabetes mellitus (Björkling, Malaisse-Lagae, & Malaisse, 1996); (Ladrière et al., 1998).
Enhancement of Biosynthetic Activity
Research on rat pancreatic islets has shown that novel succinate esters can enhance biosynthetic activity. This indicates that such esters, including dipropyl succinate, can stimulate both the biosynthetic and secretory activity of insulin-producing cells, which is valuable for diabetes treatment strategies (Laghmich et al., 1998).
Role in Tumorigenesis
Succinate, as a metabolic intermediate, plays roles beyond metabolism, such as acting as an inflammatory signal or a carcinogenic initiator. Studies have discussed the role of succinic acid derivatives in tumorigenesis and how they can act as active participants in the development of certain cancers, suggesting potential therapeutic targets (Zhao, Mu, & You, 2017).
Pharmaceutical Formulations
Dipropyl succinate and related compounds have been studied in pharmaceutical formulations. Their impact on drug release characteristics in polyurethane tablets, for instance, highlights their potential in modifying drug delivery systems (Claeys et al., 2014).
Impact on Cellular Metabolism
Research has shown that succinic acid derivatives can influence essential metabolic processes in various tissues, including the brain, liver, kidney, and muscle. These effects are especially notable under conditions of low oxygen tension, which is relevant in conditions like circulatory shock (Furchgott & Shorr, 1948).
Antioxidant Status in Diabetes
Studies have explored the beneficial effects of succinic acid derivatives on the antioxidant status in diabetes models. These studies highlight their potential role in improving the antioxidant defense system in addition to their antidiabetic effects (Pari & Saravanan, 2007).
Safety And Hazards
Direcciones Futuras
The future directions of Dipropyl succinate research could involve further exploration of its synthesis, particularly in the context of green manufacturing processes and biomass-derived platform molecules . Additionally, more research could be conducted to better understand its mechanism of action and potential applications.
Propiedades
IUPAC Name |
dipropyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHZCPHKDJWHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239018 | |
| Record name | Succinic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl succinate | |
CAS RN |
925-15-5 | |
| Record name | Dipropyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



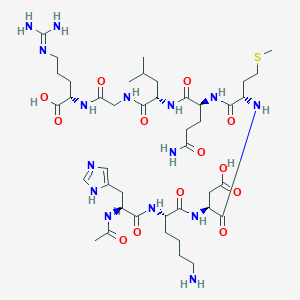
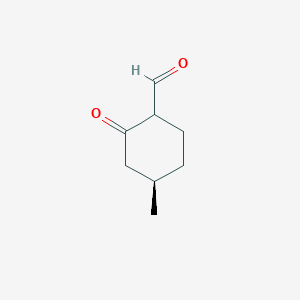

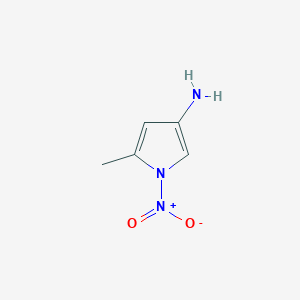
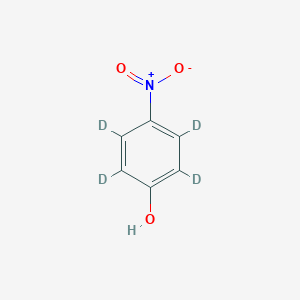
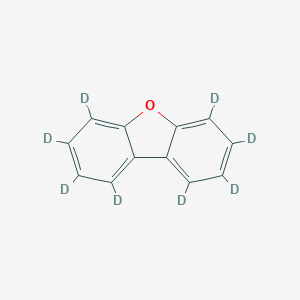
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
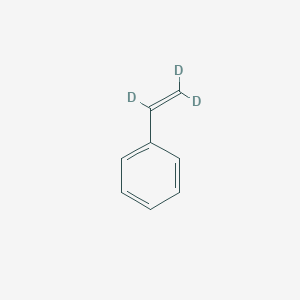
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

